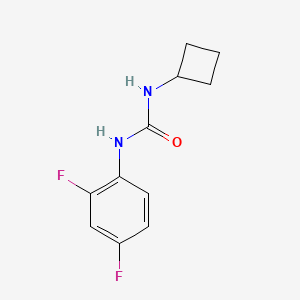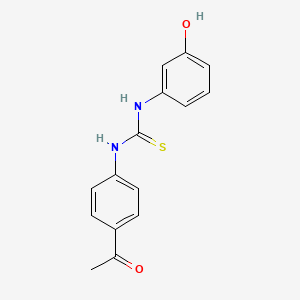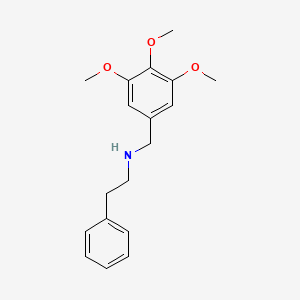
N-cyclobutyl-N'-(2,4-difluorophenyl)urea
Descripción general
Descripción
N-cyclobutyl-N'-(2,4-difluorophenyl)urea (CFU) is a synthetic compound that has been studied for its potential as an anticancer agent. It belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and receptors.
Mecanismo De Acción
The exact mechanism by which N-cyclobutyl-N'-(2,4-difluorophenyl)urea inhibits cancer cell growth is not fully understood. However, it is believed that N-cyclobutyl-N'-(2,4-difluorophenyl)urea inhibits the activity of enzymes involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis (programmed cell death).
Biochemical and physiological effects:
N-cyclobutyl-N'-(2,4-difluorophenyl)urea has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. However, further studies are needed to fully understand the biochemical and physiological effects of N-cyclobutyl-N'-(2,4-difluorophenyl)urea on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclobutyl-N'-(2,4-difluorophenyl)urea in lab experiments is its selective activity against cancer cells, which reduces the risk of toxicity to normal cells. However, N-cyclobutyl-N'-(2,4-difluorophenyl)urea may have limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclobutyl-N'-(2,4-difluorophenyl)urea. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of N-cyclobutyl-N'-(2,4-difluorophenyl)urea's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of N-cyclobutyl-N'-(2,4-difluorophenyl)urea on cancer cells and normal tissues.
Aplicaciones Científicas De Investigación
N-cyclobutyl-N'-(2,4-difluorophenyl)urea has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-cyclobutyl-N'-(2,4-difluorophenyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies using animal models have also shown promising results, with N-cyclobutyl-N'-(2,4-difluorophenyl)urea reducing tumor growth and increasing survival rates.
Propiedades
IUPAC Name |
1-cyclobutyl-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-7-4-5-10(9(13)6-7)15-11(16)14-8-2-1-3-8/h4-6,8H,1-3H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSHRAKZBJPDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)butanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4647012.png)
![N-(3,4-difluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4647014.png)
![2-[4-(benzylthio)-6-phenyl-1,3,5-triazin-2-yl]phenol](/img/structure/B4647021.png)

![N-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4647035.png)
![4-({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4647039.png)
![2-bromo-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B4647041.png)

![1-[2-(propylsulfonyl)benzoyl]azepane](/img/structure/B4647058.png)
![N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4647075.png)

![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4647094.png)

![3-bromo-N-(2,5-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647108.png)